N-Allylbenzylamine
Description
IUPAC Nomenclature and Systematic Naming Conventions
N-Allylbenzylamine is systematically named N-benzylprop-2-en-1-amine according to IUPAC rules. The nomenclature reflects its two substituents on the nitrogen atom:
- A benzyl group (phenylmethyl, C₆H₅CH₂–) derived from benzene.
- An allyl group (prop-2-en-1-yl, CH₂=CHCH₂–) with a double bond between C1 and C2.
Alternative names include N-Benzylallylamine and 3-(Benzylamino)-1-propene. The compound’s CAS registry number is 4383-22-6 , and its SMILES notation is C=CCNCC1=CC=CC=C1 . The InChIKey identifier is RHUCQDQRNUUMKY-UHFFFAOYSA-N .
Stereochemical Considerations in Allyl-Benzyl Configuration
The nitrogen center adopts sp³ hybridization , bonded to three distinct groups: benzyl, allyl, and hydrogen. This configuration creates a chiral center , but rapid nitrogen inversion typically prevents isolation of enantiomers under standard conditions. The allyl group’s E/Z isomerism is not geometrically constrained due to free rotation around the single bond connecting it to nitrogen. However, computational studies suggest that steric interactions between the benzyl and allyl groups may favor specific conformers in the ground state.
Computational Chemistry Insights
Density Functional Theory (DFT) Studies on Molecular Geometry
DFT calculations at the B3LYP/6-311++G(d,p) level provide optimized geometric parameters:
| Parameter | Value (Å/°) |
|---|---|
| N–C (benzyl) bond length | 1.45 Å |
| N–C (allyl) bond length | 1.47 Å |
| C=C (allyl) bond length | 1.34 Å |
| C–N–C bond angle | 112° |
| C–C–C (allyl) bond angle | 124° |
The HOMO-LUMO energy gap (ΔE = 3.66 eV, calculated for analogous compounds) indicates moderate electronic stability. The HOMO is localized on the allyl π-system and nitrogen lone pair, while the LUMO resides on the benzyl aromatic ring.
Conformational Analysis via Molecular Dynamics Simulations
Molecular dynamics (MD) simulations reveal two dominant conformers:
- s-cis : Allyl double bond aligned parallel to the benzyl ring.
- s-trans : Allyl double bond perpendicular to the benzyl ring.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| s-cis | 0.0 (reference) | 68 |
| s-trans | 1.2 | 32 |
The rotational barrier around the N–C(benzyl) bond is ~4.5 kcal/mol, allowing free rotation at room temperature. Simulations in polar solvents (e.g., water) show increased stabilization of the s-cis conformer due to dipole-dipole interactions.
Tables
Table 1: Optimized geometric parameters from DFT calculations.
Table 2: Conformational populations from MD simulations.
Key Findings
Properties
IUPAC Name |
N-benzylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUCQDQRNUUMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334565 | |
| Record name | N-Allylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4383-22-6 | |
| Record name | N-Allylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Allylbenzylamine | |
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Preparation Methods
Direct Alkylation of Benzylamine with Allyl Halides
One of the most straightforward and widely used methods for preparing this compound is the nucleophilic substitution reaction of benzylamine with allyl halides (commonly allyl bromide or allyl chloride).
- Benzylamine is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- A catalytic amount of sodium iodide (NaI) is added to facilitate the reaction.
- Allyl bromide is added dropwise at low temperature (0°C) to the stirred solution.
- The reaction mixture is stirred at room temperature for an extended period (typically 18 hours).
- After completion, the reaction is quenched with aqueous sodium bicarbonate.
- The product is extracted with diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and purified by flash column chromatography using petroleum ether-ethyl acetate (7:3) as eluent.
| Parameter | Condition/Value |
|---|---|
| Solvent | DMSO |
| Temperature | 0°C (addition), then RT |
| Reaction time | 18 hours |
| Molar ratio (Benzylamine:Allyl bromide) | ~2:1 |
| Catalyst | NaI (0.01 equiv) |
| Purification | Flash chromatography |
| Product form | Yellow oil |
This method yields this compound as a yellow oil with high purity and good yield. The reaction is efficient and scalable, making it a preferred route in laboratory and industrial settings.
Reductive Amination of Benzaldehyde with Allylamine
Another effective synthetic route involves the reductive amination of benzaldehyde with allylamine, followed by reduction of the intermediate imine.
- Benzaldehyde and allylamine are dissolved in dichloromethane and stirred at room temperature for 2 hours to form an imine intermediate.
- The solvent is evaporated under reduced pressure.
- The residue is redissolved in ethanol and cooled in an ice bath.
- Sodium borohydride is added slowly to reduce the imine to this compound.
- After stirring for 5 hours, the reaction is quenched with saturated ammonium carbonate solution.
- The product is extracted with ethyl acetate and purified by column chromatography (petroleum ether/ethyl acetate 8:2).
| Parameter | Condition/Value |
|---|---|
| Solvent (imine formation) | Dichloromethane |
| Reaction time (imine formation) | 2 hours |
| Solvent (reduction) | Ethanol |
| Reducing agent | Sodium borohydride |
| Reaction time (reduction) | 5 hours |
| Quenching agent | Saturated ammonium carbonate |
| Purification | Column chromatography |
| Yield | 87% |
| Product form | Pale-yellow oil |
This method provides a high yield (87%) and is advantageous due to mild reaction conditions and the use of readily available reagents.
Catalytic N-Alkylation via Borrowing Hydrogen Methodology
A more recent and sustainable approach involves catalytic N-alkylation of benzyl alcohols with ammonia sources, using heterogeneous nickel catalysts under borrowing hydrogen conditions. Although this method is more commonly applied to primary amines, it can be adapted for N-alkylation involving allyl groups.
- Utilizes benzyl alcohol as the alkylating agent.
- Employs Raney nickel catalysts for hydrogen borrowing catalysis.
- Avoids the use of alkyl halides, reducing halide waste.
- Reaction proceeds via dehydrogenation of alcohol to aldehyde, imine formation with amine, and hydrogenation back to amine.
| Catalyst Type | Conversion (%) | Selectivity to Primary Amine (%) |
|---|---|---|
| Ni/Al2O3–SiO2 | 100 | Trace (due to secondary amine formation) |
| Raney Ni (various types) | 81–92 | 41–61 |
This method is promising for green chemistry applications but requires optimization to improve selectivity for this compound specifically.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Direct Alkylation with Allyl Halides | Simple, high yield, well-established | Use of halides, possible side reactions | 70–90 | High |
| Reductive Amination | Mild conditions, high selectivity | Requires reducing agent, longer time | ~87 | Moderate to High |
| Catalytic Borrowing Hydrogen | Green, avoids halides | Catalyst cost, selectivity issues | Variable (up to 60) | Emerging |
Summary of Research Findings
- The direct alkylation of benzylamine with allyl bromide in DMSO with NaI catalyst is a robust and widely used method, providing high yields and purity of this compound.
- Reductive amination of benzaldehyde with allylamine followed by sodium borohydride reduction offers a high-yield alternative with mild conditions and good selectivity.
- Catalytic N-alkylation via borrowing hydrogen methodology using Raney Ni catalysts represents a sustainable approach but requires further optimization for selective this compound synthesis.
- Purification typically involves extraction and chromatographic techniques to isolate the product as an oil.
- Reaction conditions such as temperature, solvent choice, and molar ratios are critical for optimizing yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-Allylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted this compound compounds.
Scientific Research Applications
N-Allylbenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Allylbenzylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Effects
| Compound | CAS | Formula | Molecular Weight | Key Substituents | Physical State | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| N-Allylbenzylamine | 4383-22-6 | C₁₀H₁₃N | 147.22 | Allyl (–CH₂–CH₂–CH₂) | Liquid | 208 |
| 4-N-Hexylbenzylamine | 376640-08-3 | C₁₃H₂₁N | 191.31 | Hexyl (–C₆H₁₃) | Liquid* | Not reported |
| N,N-Dimethylbenzylamine | 103-83-3 | C₉H₁₃N | 135.21 | Dimethyl (–N(CH₃)₂) | Liquid | 181–183 |
| N-Propargylbenzylamine | 1197-51-9 | C₁₀H₁₁N | 145.20 | Propargyl (–CH₂–C≡CH) | Liquid* | Not reported |
| (R)-N-Allyl-α-methylbenzylamine | N/A | C₁₁H₁₅N | 161.24 | Chiral α-methyl + allyl | Liquid* | Not reported |
*Inferred from structural similarity.
Key Observations :
- Steric and Electronic Effects :
- N,N-Dimethylbenzylamine exhibits reduced nucleophilicity due to electron-donating methyl groups, making it less reactive in alkylation than this compound .
- The propargyl group in N-Propargylbenzylamine introduces sp-hybridized carbon, enabling click chemistry applications, unlike the allyl group’s focus on radical or photochemical reactions .
Reaction with Chloroacetyl Chlorides
| Compound | Chloroacetyl Chloride | Yield (%) | Product |
|---|---|---|---|
| This compound | Chloroacetyl | 15 | N-Allyl-N-benzyl-2-chloroacetamide |
| This compound | Dichloroacetyl | 92 | N-Allyl-N-benzyl-2,2-dichloroacetamide |
| This compound | Trichloroacetyl | 98 | N-Allyl-N-benzyl-2,2,2-trichloroacetamide |
Source : Reactions under identical conditions (10 mmol scale, heptane/EtOAc gradient purification) .
Comparison :
- High yields (92–98%) with di- and trichloroacetyl chlorides highlight this compound’s superior nucleophilicity compared to bulkier analogues like N,N-Dimethylbenzylamine , which may suffer from steric hindrance.
Photocatalytic Oxidation
In methanol with Eosin Y catalyst, this compound undergoes oxidation to imines (2 and 3) and benzaldehyde. Key findings:
Biological Activity
N-Allylbenzylamine is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that it has significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
2. Cytotoxic Effects
This compound has shown cytotoxic effects in various cancer cell lines. For instance, a study assessed its impact on human breast cancer cells (MCF-7) and reported a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The cytotoxic mechanism involves the induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells.
3. Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. It was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting cellular membranes.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.
- Cytokine Modulation : this compound downregulates inflammatory cytokines through inhibition of NF-κB signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of antibiotic-resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various concentrations of this compound on MCF-7 breast cancer cells. The results demonstrated significant cytotoxicity at higher concentrations, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-Allylbenzylamine, and how can reaction yields be improved?
- Methodological Answer : A common approach involves reacting benzylamine with allyl chloride or bromide under controlled conditions. For example, this compound derivatives can be synthesized via reactions with acyl chlorides (e.g., chloroacetyl chloride) in the presence of a base, followed by purification using gradient chromatography (heptane/EtOAc) . Yield optimization requires careful stoichiometric control (e.g., 10% excess of acyl chloride) and inert atmospheres to prevent side reactions. Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation, particularly H and C NMR to identify allyl and benzyl proton environments. Liquid chromatography-mass spectrometry (LC-MS) or GC-MS can verify purity and molecular weight. For reaction monitoring, Flow NMR provides real-time tracking of substrate consumption and product formation, as demonstrated in photocatalytic studies . Chromatographic purification (e.g., silica gel columns with heptane/EtOAc gradients) is recommended for isolating stable derivatives .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : General safety measures include using fume hoods to avoid inhalation, wearing nitrile gloves to prevent skin contact, and employing eye protection. While specific hazard data for this compound is limited, analogous amines (e.g., benzylamine derivatives) require precautions against flammability and decomposition products (e.g., nitrogen oxides). Emergency procedures should align with OSHA/GHS guidelines, including immediate rinsing for eye/skin exposure and proper disposal of contaminated materials .
Advanced Research Questions
Q. How can reaction kinetics and mechanisms of this compound transformations be rigorously analyzed?
- Methodological Answer : Pseudo-zero-order kinetics have been observed in photocatalytic reactions, where substrate consumption and product formation rates remain constant until ~65% conversion. Flow NMR or inline IR spectroscopy enables real-time tracking, revealing intermediates like imines (products 2 and 3) and secondary products (e.g., benzaldehyde). Kinetic modeling should account for catalyst loading, light intensity, and solvent effects . For mechanistic studies, isotopic labeling (e.g., C-allyl groups) or trapping experiments can identify transient species.
Q. How should researchers resolve contradictions in byproduct formation data, such as benzaldehyde detection timelines?
- Methodological Answer : Discrepancies between online (e.g., Flow NMR) and offline monitoring (e.g., GC-MS) often arise from sample degradation during handling. In photocatalytic studies, benzaldehyde was detected only after 2 hours via Flow NMR but appeared earlier in offline data due to post-sampling oxidation of imine intermediates. To mitigate this, synchronize sampling intervals with real-time data and validate results using multiple techniques (e.g., LC-MS/MS) .
Q. What strategies are effective for studying this compound degradation pathways under varying conditions?
- Methodological Answer : Accelerated degradation studies under oxidative (e.g., HO) or photolytic conditions can identify breakdown products. For example, benzaldehyde formation from imine intermediates (2 and 3) occurs via hydrolysis, which is pH- and temperature-dependent. High-resolution mass spectrometry (HRMS) and H NMR kinetic profiling are critical to map degradation networks .
Q. How can researchers design experiments to validate the reproducibility of this compound-based reactions?
- Methodological Answer : Follow the "Experimental Procedures" guidelines from primary literature, including detailed descriptions of catalyst preparation, solvent drying, and inert atmosphere protocols. For example, palladium-catalyzed hydroamination studies require strict moisture control and catalyst-to-substrate ratios (e.g., 5 mol% Pd). Reproducibility is enhanced by adhering to Beilstein Journal guidelines: document all steps in the main text or supplementary materials, and provide raw spectral data .
Q. What methodologies ensure cross-validation of analytical data for this compound derivatives?
- Methodological Answer : Combine orthogonal techniques:
- Structural Confirmation : X-ray crystallography for solid derivatives; compare NMR shifts with databases (e.g., NIST Chemistry WebBook) .
- Purity Assessment : HPLC with UV/Vis and ELSD detectors to quantify impurities below 0.1%.
- Quantitative Analysis : Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
